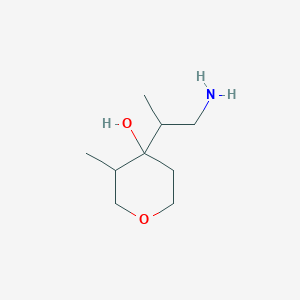![molecular formula C11H21NO B13191667 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)
1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:
Cyclopentanone: as the starting material.
Formaldehyde: and as reagents.
Reduction agents: such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the aminomethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation products: Cyclopentanone derivatives.
Reduction products: Modified aminomethyl cyclopentane derivatives.
Substitution products: Various substituted cyclopentane derivatives.
科学的研究の応用
1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may influence metabolic pathways, signal transduction, and other cellular processes.
類似化合物との比較
Cyclopentanol: A simpler analog with only a hydroxyl group.
Cyclopentylamine: Contains an aminomethyl group but lacks the hydroxyl group.
Cyclopentanone: The oxidized form of cyclopentanol.
Uniqueness: 1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopentane ring, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
1-[1-(aminomethyl)cyclopentyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H21NO/c12-9-10(5-1-2-6-10)11(13)7-3-4-8-11/h13H,1-9,12H2 |
InChIキー |
RHLJBFTWUOCMCZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CN)C2(CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)



![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)

![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)



